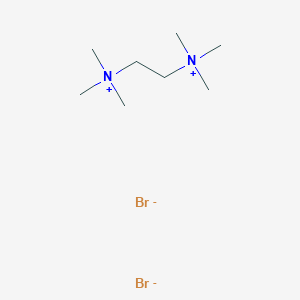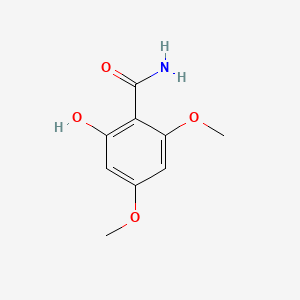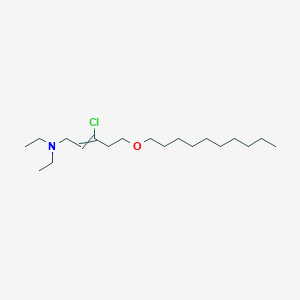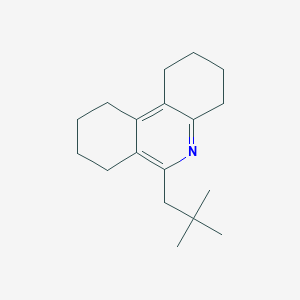
6-(2,2-Dimethylpropyl)-1,2,3,4,7,8,9,10-octahydrophenanthridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2,2-Dimethylpropyl)-1,2,3,4,7,8,9,10-octahydrophenanthridine is an organic compound with a complex structure that includes a phenanthridine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2-Dimethylpropyl)-1,2,3,4,7,8,9,10-octahydrophenanthridine typically involves multiple steps, starting from simpler organic molecules. The process may include the formation of the phenanthridine core followed by the introduction of the 2,2-dimethylpropyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods may be employed to achieve efficient production.
化学反応の分析
Types of Reactions
6-(2,2-Dimethylpropyl)-1,2,3,4,7,8,9,10-octahydrophenanthridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons.
科学的研究の応用
6-(2,2-Dimethylpropyl)-1,2,3,4,7,8,9,10-octahydrophenanthridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
作用機序
The mechanism of action of 6-(2,2-Dimethylpropyl)-1,2,3,4,7,8,9,10-octahydrophenanthridine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2,6-Bis(5-(2,2-dimethylpropyl)-1H-pyrazol-3-yl)pyridine: A compound with a similar structural motif, used as a ligand for efficient actinide/lanthanide separation.
Other Phenanthridine Derivatives: Compounds with similar core structures but different substituents, which may exhibit different chemical and biological properties.
Uniqueness
6-(2,2-Dimethylpropyl)-1,2,3,4,7,8,9,10-octahydrophenanthridine is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a phenanthridine core with a 2,2-dimethylpropyl group makes it a valuable compound for various research and industrial purposes.
特性
CAS番号 |
62615-03-6 |
|---|---|
分子式 |
C18H27N |
分子量 |
257.4 g/mol |
IUPAC名 |
6-(2,2-dimethylpropyl)-1,2,3,4,7,8,9,10-octahydrophenanthridine |
InChI |
InChI=1S/C18H27N/c1-18(2,3)12-17-15-10-5-4-8-13(15)14-9-6-7-11-16(14)19-17/h4-12H2,1-3H3 |
InChIキー |
UNNIQLFRADBINM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC1=C2CCCCC2=C3CCCCC3=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Hydroxyphenyl)propan-2-yl [anilino(phenyl)methyl]phosphonate](/img/structure/B14515600.png)

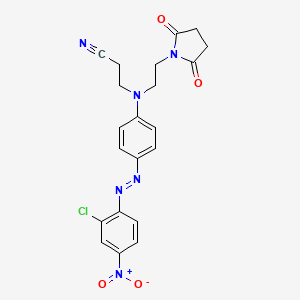
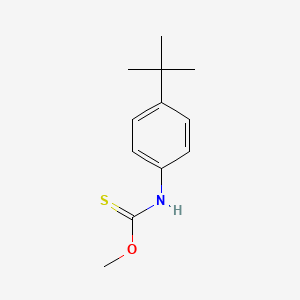
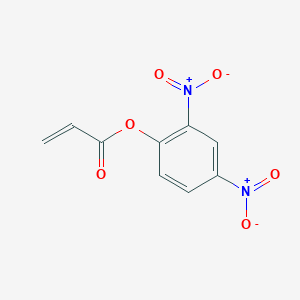
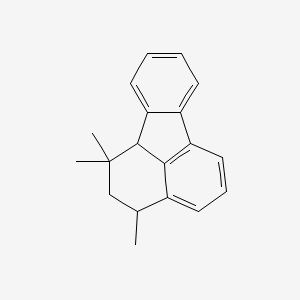
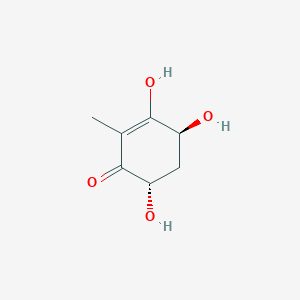


![Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate](/img/structure/B14515662.png)
